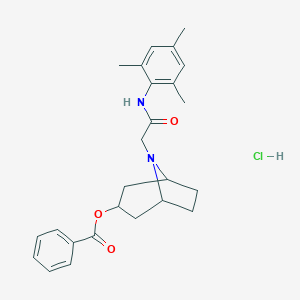

3-Benzoyloxynortropanoacetomesidide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sulfite de calcium, également connu sous le nom d'E226, est un composé chimique qui est le sel de calcium du sulfite de formule CaSO₃·x(H₂O). Il est couramment utilisé comme conservateur alimentaire et antioxydant. Le sulfite de calcium existe sous deux formes cristallines : l'hémihydrate (CaSO₃·½H₂O) et le tétrahydrate (CaSO₃·4H₂O). Toutes les formes sont des solides blancs .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le sulfite de calcium est généralement produit par la réaction du dioxyde de soufre (SO₂) avec l'hydroxyde de calcium (Ca(OH)₂) ou le carbonate de calcium (CaCO₃). Les réactions sont les suivantes :

En utilisant l'hydroxyde de calcium : [ \text{SO}2 + \text{Ca(OH)}_2 \rightarrow \text{CaSO}_3 + \text{H}_2\text{O} ]

En utilisant le carbonate de calcium : [ \text{SO}_2 + \text{CaCO}_3 \rightarrow \text{CaSO}_3 + \text{CO}_2 ]

Méthodes de production industrielle : Le sulfite de calcium est produit à grande échelle par désulfuration des gaz de combustion (FGD). Ce procédé implique le traitement des gaz de combustion provenant de la combustion de combustibles fossiles avec de l'hydroxyde de calcium ou du carbonate de calcium pour éliminer le dioxyde de soufre, ce qui entraîne la formation de sulfite de calcium {_svg_2}.

Types de réactions :

Oxydation : Le sulfite de calcium peut être oxydé pour former du sulfate de calcium (CaSO₄). [ \text{CaSO}3 + \frac{1}{2}\text{O}_2 \rightarrow \text{CaSO}_4 ]

Réactifs et conditions courants :

Agents oxydants : L'oxygène (O₂) est couramment utilisé pour oxyder le sulfite de calcium en sulfate de calcium.

Conditions réactionnelles : La réaction d'oxydation se produit généralement en présence d'air à des conditions ambiantes.

Principaux produits :

- Le principal produit de l'oxydation du sulfite de calcium est le sulfate de calcium (CaSO₄), communément appelé gypse {_svg_3}.

4. Applications de la recherche scientifique

Le sulfite de calcium a diverses applications dans la recherche scientifique et l'industrie :

Industrie alimentaire : Il est utilisé comme conservateur et antioxydant dans les produits alimentaires tels que le vin, le cidre, les jus de fruits et les fruits et légumes en conserve.

Applications environnementales : Le sulfite de calcium est utilisé dans la désulfuration des gaz de combustion pour réduire les émissions de dioxyde de soufre provenant des procédés industriels, empêchant ainsi les pluies acides.

Industrie des pâtes et papiers : Il est utilisé dans le procédé au sulfite pour la production de pâte à papier.

5. Mécanisme d'action

Le sulfite de calcium agit comme un antioxydant en piégeant l'oxygène et en empêchant la dégradation oxydative des produits alimentaires. Dans la désulfuration des gaz de combustion, le sulfite de calcium réagit avec le dioxyde de soufre pour former du sulfate de calcium, éliminant ainsi le dioxyde de soufre des gaz de combustion .

Composés similaires :

Sulfate de calcium (CaSO₄):

Sulfite de sodium (Na₂SO₃): Un autre composé sulfite utilisé comme conservateur et agent réducteur dans divers procédés industriels.

Unicité : Le sulfite de calcium est unique en son rôle double de conservateur alimentaire et d'agent environnemental pour réduire les émissions de dioxyde de soufre. Sa capacité à être converti en sulfate de calcium (gypse) le rend précieux dans les applications industrielles et environnementales .

Applications De Recherche Scientifique

Calcium sulfite has various applications in scientific research and industry:

Food Industry: It is used as a preservative and antioxidant in food products such as wine, cider, fruit juice, and canned fruits and vegetables.

Environmental Applications: Calcium sulfite is used in flue gas desulfurization to reduce sulfur dioxide emissions from industrial processes, thereby preventing acid rain.

Pulp and Paper Industry: It is used in the sulfite process for the production of wood pulp.

Mécanisme D'action

Calcium sulfite acts as an antioxidant by scavenging oxygen and preventing oxidative degradation of food products. In flue gas desulfurization, calcium sulfite reacts with sulfur dioxide to form calcium sulfate, thereby removing sulfur dioxide from the flue gases .

Comparaison Avec Des Composés Similaires

Calcium Sulfate (CaSO₄):

Sodium Sulfite (Na₂SO₃): Another sulfite compound used as a preservative and reducing agent in various industrial processes.

Uniqueness: Calcium sulfite is unique in its dual role as a food preservative and an environmental agent for reducing sulfur dioxide emissions. Its ability to be converted to calcium sulfate (gypsum) makes it valuable in both industrial and environmental applications .

Propriétés

Numéro CAS |

123202-97-1 |

|---|---|

Formule moléculaire |

C25H31ClN2O3 |

Poids moléculaire |

443 g/mol |

Nom IUPAC |

[8-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-8-azabicyclo[3.2.1]octan-3-yl] benzoate;hydrochloride |

InChI |

InChI=1S/C25H30N2O3.ClH/c1-16-11-17(2)24(18(3)12-16)26-23(28)15-27-20-9-10-21(27)14-22(13-20)30-25(29)19-7-5-4-6-8-19;/h4-8,11-12,20-22H,9-10,13-15H2,1-3H3,(H,26,28);1H |

Clé InChI |

KIAIISMPVMJDHZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |

SMILES canonique |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |

Synonymes |

3-Benzoyloxynortropanoacetomesidide hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.